molecular formula C3H5NaO3 B052455 Sodium L-lactate-3-13C solution CAS No. 201595-70-2

Sodium L-lactate-3-13C solution

Cat. No.: B052455
CAS No.: 201595-70-2
M. Wt: 113.05 g/mol
InChI Key: NGSFWBMYFKHRBD-UEORGECYSA-M
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sodium L-lactate-3-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies .

Chemistry:

  • Used as a standard in mass spectrometry (MS) for quantitative analysis.
  • Employed in nuclear magnetic resonance (NMR) spectroscopy for studying metabolic pathways.

Biology:

  • Utilized in metabolic flux analysis to study cellular metabolism.
  • Helps in tracing the metabolic fate of lactate in biological systems.

Medicine:

  • Applied in clinical research to understand lactate metabolism in diseases such as cancer and diabetes.
  • Used in pharmacokinetic studies to track drug metabolism.

Industry:

  • Employed in the production of biodegradable plastics and other environmentally friendly materials.
  • Used in the food industry as a preservative and flavoring agent.

Mechanism of Action

Target of Action

Lactate-13C-1 (sodium), also known as Sodium L-lactate-3-13C solution, is a 13C labeled form of Lactate (sodium) . The primary targets of this compound are the biochemical processes involved in glycogenolysis and glycolysis .

Mode of Action

Lactate-13C-1 (sodium) interacts with its targets by participating in the biochemical processes of glycogenolysis and glycolysis . Glycogenolysis is the breakdown of glycogen to glucose, while glycolysis is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (reduced nicotinamide adenine dinucleotide) .

Biochemical Pathways

The compound affects the biochemical pathways of glycogenolysis and glycolysis . It is incorporated into these pathways as a tracer, allowing for the tracking of the metabolic processes . The downstream effects include the production of energy in the form of ATP and NADH, which are crucial for various cellular functions .

Pharmacokinetics

The pharmacokinetics of Lactate-13C-1 (sodium) involves its absorption, distribution, metabolism, and excretion (ADME). The compound is used as a tracer in drug development processes, and its deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of Lactate-13C-1 (sodium)'s action is the production of energy in the form of ATP and NADH through the processes of glycogenolysis and glycolysis . These energy molecules are essential for various cellular functions. In a study involving ICU patients, the rates of appearance (Ra) and metabolic clearance of lactate were measured, showing that ICU patients with normal lactate concentrations had kinetics very similar to healthy volunteers .

Future Directions

Sodium L-lactate-3-13C solution can be used to study the metabolism of NAD redox metabolism or lactate levels, which may help to develop novel immunotherapies in cancer and therapeutic immunosuppression .

Biochemical Analysis

Biochemical Properties

Lactate-13C-1 (sodium) interacts with various enzymes, proteins, and other biomolecules. It is a crucial metabolic substrate and an important signal molecule in the brain . It provides an alternative energy source for organs, especially the brain, when there is a high demand for energy without sufficient oxygen supply, or a shortage of the primary metabolic substrate glucose .

Cellular Effects

Lactate-13C-1 (sodium) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that increasing aerobic lactate production confers a potent chemoresistance through the upregulation of ATP-binding cassette (ABC) transporter MRP1 expression .

Molecular Mechanism

At the molecular level, Lactate-13C-1 (sodium) exerts its effects through various mechanisms. It is involved in the breakdown of complex carbohydrates, and short-chain fatty acids (SCFAs) are the end products that play a key role in the gut microbiota-host organ axes . It also contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Temporal Effects in Laboratory Settings

The effects of Lactate-13C-1 (sodium) change over time in laboratory settings. For instance, in a study using the [1H-13C]-NMR technique, researchers observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways . The 13C labeled metabolites were subsequently profiled comparatively in plasma, liver, brain, and skeletal muscle collected at 6, 12, and 24 h after the tracer administration .

Dosage Effects in Animal Models

The effects of Lactate-13C-1 (sodium) vary with different dosages in animal models. In a study using mice, researchers observed organ-specific and time-dependent 13C metabolite enrichments . A sex difference in 13C-lactate enrichment was observed in skeletal muscle, highlighting the sex effect on the interplay between gut microbiome and host organs .

Metabolic Pathways

Lactate-13C-1 (sodium) is involved in various metabolic pathways. It is a product of glycogenolysis and glycolysis . It is also involved in the breakdown of complex carbohydrates, with short-chain fatty acids (SCFAs) being the end products .

Transport and Distribution

Lactate-13C-1 (sodium) is transported and distributed within cells and tissues. The transport of lactate in the brain and other organs is mediated by the monocarboxylate transporters MCT1-4 .

Subcellular Localization

A study using a lactate sensor called FiLa revealed that lactate is highly enriched in mammalian mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium L-lactate-3-13C involves the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form Sodium L-lactate-3-13C . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of Sodium L-lactate-3-13C follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and the isotopic labeling is carefully controlled to achieve the desired isotopic purity (≥99 atom % 13C) . The final product is then purified and concentrated to the required specifications.

Chemical Reactions Analysis

Types of Reactions: Sodium L-lactate-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Sodium L-lactate-3-13C can be oxidized to pyruvate using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: It can be reduced to propylene glycol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in Sodium L-lactate-3-13C can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Pyruvate

    Reduction: Propylene glycol

    Substitution: Halogenated lactate derivatives

Comparison with Similar Compounds

Uniqueness: The specific labeling at the third carbon position in Sodium L-lactate-3-13C provides unique advantages in metabolic studies, allowing for precise tracking and analysis of specific metabolic pathways .

Properties

IUPAC Name

sodium;(2S)-2-hydroxy(313C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-UEORGECYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@@H](C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635683
Record name Sodium (2S)-2-hydroxy(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-70-2
Record name Sodium (2S)-2-hydroxy(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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